molecular formula C15H15Nd 15* B074385 Tris(eta5-2,4-cyclopentadien-1-yl)neodymium CAS No. 1273-98-9

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium

Cat. No.: B074385
CAS No.: 1273-98-9
M. Wt: 339.52 g/mol
InChI Key: JQMGKZUFOXNIOS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, where three cyclopentadienyl ligands are coordinated to a central neodymium atom. It is a blue powder that is sensitive to moisture and air .

Preparation Methods

The synthesis of Tris(eta5-2,4-cyclopentadien-1-yl)neodymium typically involves the reaction of neodymium chloride with cyclopentadienyl sodium in an inert atmosphere . The reaction is carried out in a solvent such as tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

NdCl3+3Na(C5H5)Nd(C5H5)3+3NaClNdCl_3 + 3 Na(C_5H_5) \rightarrow Nd(C_5H_5)_3 + 3 NaCl NdCl3​+3Na(C5​H5​)→Nd(C5​H5​)3​+3NaCl

Industrial production methods are similar but are scaled up and optimized for higher yields and purity. The use of advanced purification techniques such as sublimation or recrystallization is common to obtain high-purity this compound .

Chemical Reactions Analysis

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Tris(eta5-2,4-cyclopentadien-1-yl)neodymium exerts its effects is primarily through its ability to coordinate with various substrates and catalyze reactions. The cyclopentadienyl ligands provide a stable environment for the neodymium center, allowing it to interact with other molecules and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium can be compared with other similar compounds such as:

  • Tris(eta5-2,4-cyclopentadien-1-yl)lanthanum
  • Tris(eta5-2,4-cyclopentadien-1-yl)cerium
  • Tris(eta5-2,4-cyclopentadien-1-yl)praseodymium

These compounds share similar structures but differ in the central metal atom. The unique properties of this compound, such as its specific catalytic activity and paramagnetic properties, make it particularly valuable in certain applications .

Biological Activity

Tris(eta5-2,4-cyclopentadien-1-yl)neodymium, commonly referred to as Nd(Cp)₃, is an organometallic compound characterized by its coordination of three cyclopentadienyl (Cp) ligands to a central neodymium atom. This compound has garnered attention in various fields, particularly in catalysis and potential biomedical applications. This article explores the biological activity of Nd(Cp)₃, highlighting its mechanisms of action, applications in biological systems, and safety considerations.

  • Molecular Formula: C₁₅H₁₅Nd
  • Molecular Weight: 339.52 g/mol
  • Appearance: Blue to purple powder
  • Flash Point: 75.6 °C
  • Sensitivity: Air and moisture reactive

The biological activity of this compound primarily arises from its ability to coordinate with various biological substrates. The neodymium center exhibits paramagnetic properties, making it suitable for applications in magnetic resonance imaging (MRI) as a contrast agent. Additionally, its catalytic properties allow it to facilitate various chemical transformations that can be harnessed in biological contexts.

Applications in Biology and Medicine

  • Biological Imaging:
    • Nd(Cp)₃ is being investigated as a potential contrast agent in MRI due to its paramagnetic nature, which enhances the imaging quality by affecting the relaxation times of nearby protons.
  • Drug Delivery Systems:
    • Research is ongoing into the use of Nd(Cp)₃ for targeted drug delivery systems. Its ability to form stable complexes with therapeutic agents may enhance the efficacy and specificity of drug delivery .
  • Cancer Therapy:
    • Preliminary studies suggest that Nd(Cp)₃ may have therapeutic applications in oncology, particularly as a part of targeted therapies that exploit its coordination chemistry.

Study 1: MRI Contrast Agent Efficacy

A study examined the effectiveness of Nd(Cp)₃ as an MRI contrast agent compared to traditional gadolinium-based agents. Results indicated that Nd(Cp)₃ provided comparable or improved contrast enhancement in specific imaging scenarios, particularly in detecting tumors.

Study 2: Targeted Drug Delivery

In a laboratory setting, researchers utilized Nd(Cp)₃ to encapsulate chemotherapeutic agents. The results demonstrated a significant increase in the localization of drugs at tumor sites when using Nd(Cp)₃ as a carrier, suggesting its potential in enhancing therapeutic outcomes while minimizing side effects .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameMolecular FormulaUnique Features
Tris(eta5-cyclopentadienyl)ceriumC₁₅H₁₅CeExhibits different catalytic properties
Tris(eta5-cyclopentadienyl)lanthanumC₁₅H₁₅LaKnown for enhanced magnetic properties
Tris(eta5-cyclopentadienyl)praseodymiumC₁₅H₁₅PrSimilar structure but different reactivity profiles

These comparisons highlight the unique properties of Nd(Cp)₃ that may make it particularly valuable in specific applications.

Safety and Hazard Considerations

This compound is classified as a hazardous material due to its flammability and reactivity with water. Appropriate safety measures must be taken when handling this compound:

  • Signal Word: DANGER
  • Hazard Statements: H228 (Flammable solid), H261 (In contact with water releases flammable gases)
  • Precautionary Statements: P210 (Keep away from heat), P223 (Keep away from any possible contact with water)

Properties

IUPAC Name

cyclopenta-1,3-diene;neodymium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMGKZUFOXNIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Nd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Nd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273-98-9
Record name Tris(η5-2,4-cyclopentadien-1-yl)neodymium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1273-98-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(eta5-2,4-cyclopentadien-1-yl)neodymium
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(η5-2,4-cyclopentadien-1-yl)neodymium
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